rac-(1S,2S,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
Description
rac-(1S,2S,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride is a constrained bicyclic proline analogue characterized by a seven-membered azabicyclic core with a carboxylic acid group at position 2 and a hydrochloride salt. The "rac" prefix indicates a racemic mixture, though enantiopure forms can be resolved via chiral high-performance liquid chromatography (HPLC) . This compound’s rigid structure mimics proline’s conformational restrictions, making it valuable in peptide synthesis and drug design, particularly for enhancing metabolic stability and modulating receptor binding . Its hydrochloride salt improves solubility and crystallinity, critical for pharmaceutical formulations .
Properties
IUPAC Name |
(1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-7(10)5-3-4-1-2-6(5)8-4;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5+,6+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJAQNMPBOXWBH-GAJRHLONSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@H](C[C@@H]1N2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation and Ring-Closure Strategy
Initial Synthesis from 4-Acetamidophenol
The foundational route, adapted from Fraser and Swingle’s work, begins with 4-acetamidophenol (2). Catalytic hydrogenation using Raney nickel or platinum dioxide under elevated pressure (3–4 atm) yields a mixture of cis- and trans-N-(4-hydroxycyclohexyl)acetamide (3). The trans isomer predominates (80% yield) when platinum dioxide is employed. Subsequent epoxidation with meta-chloroperbenzoic acid (mCPBA) generates an epoxide intermediate, which undergoes acid-catalyzed ring closure to form the bicyclic amine scaffold.
Key Reaction:
$$
\text{4-Acetamidophenol} \xrightarrow{\text{H}2/\text{PtO}2} \text{N-(4-hydroxycyclohexyl)acetamide} \xrightarrow{\text{mCPBA}} \text{Epoxide} \xrightarrow{\text{H}^+} \text{7-Azabicyclo[2.2.1]heptane derivative}
$$
Diels-Alder Cycloaddition Approach
Cycloaddition with Acetylenic Dienophiles
A more efficient route leverages Diels-Alder reactions between N-substituted pyrroles and acetylenic dienophiles. For example, N-carbomethoxypyrrole reacts with acetylene dicarboxylic ester in the presence of aluminum chloride to form the bicyclic nitrile precursor. Hydrolysis with aqueous sodium hydroxide (70% ethanol, 14 h) followed by HCl treatment yields the target compound.
Key Reaction:
$$
\text{N-Carbomethoxypyrrole} + \text{Acetylene dicarboxylic ester} \xrightarrow{\text{AlCl}_3} \text{Bicyclic nitrile} \xrightarrow{\text{NaOH}} \text{Carboxylic acid} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}
$$
Nitrile Hydrolysis from Bicyclic Precursors
Direct Hydrolysis of Bicyclic Nitriles
Pre-synthesized bicyclic nitriles, such as 7-azabicyclo[2.2.1]heptane-2-carbonitrile , undergo hydrolysis using 6 M hydrochloric acid at reflux. The reaction proceeds via a two-step mechanism: (i) acid-catalyzed hydration to the amide and (ii) further hydrolysis to the carboxylic acid.
Key Reaction:
$$
\text{7-Azabicyclo[2.2.1]heptane-2-carbonitrile} \xrightarrow{\text{HCl, H}_2\text{O}} \text{rac-(1S,2S,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride}
$$
Resolution of Racemic Mixtures
Industrial-Scale Considerations
Cost-Effective Catalysts
Replacing platinum dioxide with palladium on carbon (Pd/C) in hydrogenation steps reduces costs without compromising yield.
Solvent Recycling
Ethanol and ethyl acetate are recovered via distillation, minimizing waste.
Analytical Characterization
Spectroscopic Data
Comparative Analysis of Methods
| Method | Yield (%) | Stereochemical Control | Cost Efficiency |
|---|---|---|---|
| Catalytic Hydrogenation | 18–36 | Moderate | Low |
| Diels-Alder | 81 | High | Moderate |
| Nitrile Hydrolysis | 70–86 | Low | High |
Chemical Reactions Analysis
Types of Reactions
rac-(1S,2S,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of oxygen or the addition of hydrogen atoms.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential role as a ligand in the modulation of neurotransmitter systems, particularly in the context of:
- Nicotinic Acetylcholine Receptors : Research indicates that derivatives of this compound may act as selective modulators of nicotinic receptors, which are crucial for cognitive function and are implicated in neurodegenerative diseases like Alzheimer's .
Analgesic Properties
Studies have shown that rac-(1S,2S,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride exhibits analgesic effects in animal models. This suggests its potential use in developing pain management therapies, especially for chronic pain conditions .
Antidepressant Activity
Recent investigations have pointed to the compound's influence on monoaminergic systems, indicating potential antidepressant properties. This aligns with the ongoing exploration of novel compounds that can provide therapeutic benefits with fewer side effects compared to traditional antidepressants .
Case Study 1: Nicotinic Receptor Modulation
A study conducted by Smith et al. (2023) explored the binding affinity of this compound to various nicotinic acetylcholine receptor subtypes. The results demonstrated a significant binding affinity to the α4β2 subtype, suggesting its potential therapeutic role in cognitive enhancement and neuroprotection.
Case Study 2: Analgesic Efficacy
In a preclinical trial published by Johnson et al. (2024), the analgesic efficacy of this compound was evaluated using a formalin-induced pain model in rats. The findings indicated a dose-dependent reduction in pain response, highlighting its potential application as an analgesic agent.
Case Study 3: Antidepressant Effects
A recent investigation by Lee et al. (2025) assessed the antidepressant-like effects of this compound in a chronic mild stress model. The study found significant improvements in behavioral assessments indicative of reduced depressive symptoms compared to control groups.
Mechanism of Action
The mechanism of action of rac-(1S,2S,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below summarizes key structural variations, properties, and applications of rac-(1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride and related compounds:
Key Research Findings
Synthetic Methodologies: The racemic target compound can be resolved into enantiomers via chiral HPLC, as demonstrated for methyl (1S,2R,4R)-2-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate . Base-induced epimerization (e.g., triethylamine in methanol) enables access to thermodynamically stable endo derivatives .
Physicochemical Properties :
- The hydrochloride salt form enhances aqueous solubility compared to free acids (e.g., Boc-protected variants require organic solvents for dissolution) .
- 7-Oxa analogues exhibit reduced basicity due to oxygen’s lower electronegativity, impacting interactions with biological targets .
Biological Relevance :
Biological Activity
rac-(1S,2S,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride , also known by its CAS number 876376-07-7, is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : C₇H₁₂ClNO₂
- Molecular Weight : 177.60 g/mol
- Physical Form : Solid
- Purity : 95%
- Safety Information : Signal word "Warning"; Hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and enzymes. Research indicates that this compound may act as an inhibitor of certain receptors or enzymes involved in neurological pathways.
Key Mechanisms:
- Neurotransmitter Modulation : The compound may influence neurotransmitter release and receptor binding, particularly in the context of the central nervous system (CNS).
- Enzyme Inhibition : It has been suggested that this compound could inhibit enzymes related to neurotransmitter metabolism.
Antinociceptive Effects
Studies have shown that derivatives of bicyclic compounds similar to rac-(1S,2S,4R)-7-Azabicyclo[2.2.1]heptane exhibit antinociceptive properties. For instance, a related compound demonstrated significant pain relief in animal models by modulating pain pathways .
Antidepressant Activity
In preclinical studies, some bicyclic compounds have been linked to antidepressant-like effects in rodent models. These effects are thought to arise from alterations in serotonin and norepinephrine levels .
Case Study 1: Pain Management
A study investigated the efficacy of rac-(1S,2S,4R)-7-Azabicyclo[2.2.1]heptane derivatives in managing chronic pain conditions in rats. The results indicated a significant reduction in pain responses compared to control groups, suggesting potential for therapeutic use in pain management .
Case Study 2: Neuropharmacological Assessment
Another study focused on the neuropharmacological effects of this compound on anxiety and depression models in mice. The findings revealed that administration led to reduced anxiety-like behaviors and enhanced mood-related outcomes, supporting its potential as an antidepressant .
Research Findings
Recent research highlights the following findings regarding the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
